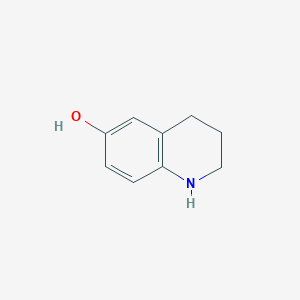

1,2,3,4-テトラヒドロキノリン-6-オール

概要

説明

1,2,3,4-Tetrahydroquinolin-6-ol derivatives are structural features prevalent in many natural products and pharmaceutical compounds. They are recognized for their wide range of biological activities and have been the focus of various synthetic strategies to create novel compounds for medicinal and other applications .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been achieved through several methods. A domino reaction catalyzed by indium chloride in water has been used to synthesize various derivatives efficiently, with most cyclization products showing cis selectivity . An improved synthesis method involving aluminum hydride reduction has been developed for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines . Novel scaffolds of 1,2,3,4-tetrahydroquinolines have been designed and synthesized, showing potent inhibition of NF-κB transcriptional activity and cytotoxicity against human cancer cell lines . Additionally, a one-pot preparation of 4-tetrazolyl-3,4-dihydroquinazolines has been reported, demonstrating anticancer activity . Novel catalytic asymmetric synthesis strategies for C1-chiral tetrahydroisoquinolines have also been summarized . A molecular iodine-catalyzed domino reaction has been described for an efficient synthesis of these derivatives . Furthermore, a "one-pot" three-component imino Diels–Alder reaction catalyzed by Cu(OTf)2 has been utilized , and a direct, solvent-free synthesis method has been reported for 2-aryl derivatives . Intramolecular Barbier and insertion reactions have been explored for the synthesis of 4-substituted derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been characterized using various techniques. For instance, the X-ray powder diffraction pattern of a 2,4-diaryl derivative revealed crystallization in an orthorhombic system with specific unit-cell parameters . NMR and other spectroscopic methods have been employed to investigate the protonation behavior and structural features of these compounds .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives participate in a variety of chemical reactions. The domino reactions mentioned involve cyclization processes that can be influenced by the choice of catalyst and solvent . The imino Diels–Alder reaction has been used to synthesize specific derivatives , and the Barbier reaction has been applied for intramolecular cyclizations . These reactions are crucial for constructing the tetrahydroquinoline scaffold and introducing various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives vary depending on the substituents and the specific synthetic route employed. The cis selectivity observed in some syntheses suggests chelation control in water, which could influence the physical properties of the cyclization products . The pKa measurements and NMR studies provide insights into the protonation states at physiological pH, which are important for understanding the chemical behavior of these molecules . The crystalline structure data contribute to the understanding of the solid-state properties of these compounds .

Relevant Case Studies

Several case studies highlight the significance of 1,2,3,4-tetrahydroquinoline derivatives. For instance, their role as potent NF-κB inhibitors and cytotoxic agents against cancer cell lines has been demonstrated . The weak partial agonist activity at beta adrenoceptors of certain derivatives indicates potential applications in cardiovascular drug development . The advances in synthesis methods have also opened up new possibilities for the use of these derivatives in dyes and other applications .

科学的研究の応用

抗炎症特性

1,2,3,4-テトラヒドロキノリン-6-オールは、抗炎症効果を示すことが実証されています。 研究者たちは、炎症性経路を調節する能力を調査しており、新しい抗炎症薬の開発における有望な候補となっています .

抗酸化活性

この化合物は、酸化ストレスと戦うために不可欠な抗酸化特性を示しています。抗酸化物質は、フリーラジカルによる細胞の損傷から保護するのに役立ちます。 1,2,3,4-テトラヒドロキノリン-6-オールの抗酸化の可能性は、健康と病気の予防という文脈において重要です.

神経疾患

研究によると、1,2,3,4-テトラヒドロキノリン-6-オールは、神経疾患の治療に役割を果たす可能性があります。パーキンソン病やアルツハイマー病などの疾患の管理における潜在的な能力が調査されています。 その神経保護効果は、さらなる調査に値します.

有機合成におけるカスケード反応

化学者は、1,2,3,4-テトラヒドロキノリン-6-オールをカスケード反応に使用してきました。これらの多段階プロセスにより、複雑な分子の効率的な合成が可能になります。 この化合物のユニークな構造は、さまざまな化学構造の構築における汎用性に貢献しています .

複素環合成

1,2,3,4-テトラヒドロキノリン-6-オールは、複素環合成に関与しています。複素環式化合物は、創薬および医薬品化学において不可欠です。 研究者たちは、この化合物を利用して、潜在的な治療用途を持つ新しい構造を作成してきました .

天然物に基づく創薬

この化合物は、1,2,3,4-テトラヒドロイソキノリン(THIQ)類に属します。THIQベースの天然および合成化合物は、さまざまな生物活性を持っています。研究者は、感染性病原体や神経変性疾患に対するそれらの可能性を調査しています。 1,2,3,4-テトラヒドロキノリン-6-オールは、このエキサイティングな創薬分野に貢献しています .

作用機序

Target of Action

It’s often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

One study mentions its use in the hydrogenation of quinolines . In this process, the compound interacts with a nitrogen-doped carbon-supported Pd catalyst, leading to the formation of 1,2,3,4-tetrahydroquinolines .

Biochemical Pathways

Its role in the hydrogenation of quinolines suggests it may influence pathways involving these compounds .

Result of Action

It’s known to be involved in the hydrogenation of quinolines, leading to the formation of 1,2,3,4-tetrahydroquinolines . This suggests it may have a role in reactions involving these compounds.

Action Environment

Its use in the hydrogenation of quinolines under mild conditions suggests that factors such as temperature and pressure could potentially influence its action.

Safety and Hazards

将来の方向性

While specific future directions for 1,2,3,4-Tetrahydroquinolin-6-ol were not found in the search results, it’s worth noting that the tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity .

生化学分析

Biochemical Properties

It is known that tetrahydroquinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that tetrahydroquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that tetrahydroquinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJSPUFGQNVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187405 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3373-00-0 | |

| Record name | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the structural modifications explored in research regarding 6-Hydroxy-1,2,3,4-tetrahydroquinoline, and what is their significance?

A2: The second paper ["The synthesis of hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino derivatives of hydrogenated quinolines and study of their radical analogs by ESR"] [] delves into the synthesis and study of various derivatives of hydrogenated quinolines, which includes 6-Hydroxy-1,2,3,4-tetrahydroquinoline. The research explores the incorporation of different functional groups like hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino groups onto the core structure. This systematic modification of the compound's structure is crucial for understanding structure-activity relationships (SAR). By analyzing how these modifications affect the compound's properties and potential biological activity, researchers can gain insights into the key structural features responsible for desired effects. This information is invaluable for designing and developing new compounds with improved efficacy, potency, and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)